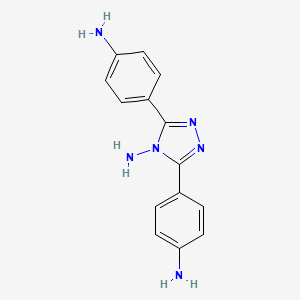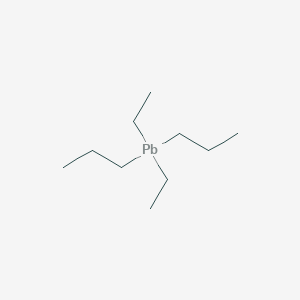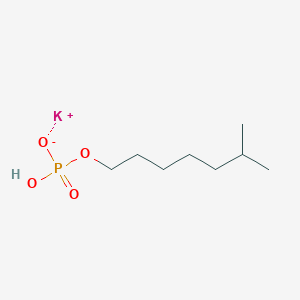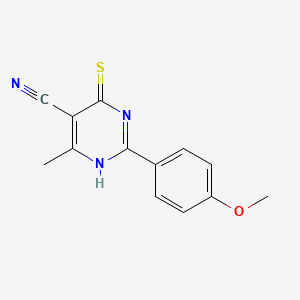
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine is an organic compound with the molecular formula C24H21N3. This compound is characterized by the presence of two aminophenyl groups attached to a triazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the triazole ring, followed by reduction of the nitro groups to amines . The reaction conditions often include the use of polar solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce acyl or sulfonyl groups.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted triazoles, and various functionalized derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Another compound with multiple aminophenyl groups, used in similar applications.
3,4-Bis(4-aminophenyl)-2,5-diphenylthiophene: Known for its use in the synthesis of polyimides.
1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene: Utilized in the production of high-temperature polyimides.
Uniqueness
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous.
Propriétés
Numéro CAS |
34114-22-2 |
|---|---|
Formule moléculaire |
C14H14N6 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
3,5-bis(4-aminophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N6/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,15-17H2 |
Clé InChI |
FXWZZYVZICCMOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)



![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)
![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)




